molecular formula C44H44F4N4 B13412633 meso-Tetra (4-fluorophenyl) porphine

meso-Tetra (4-fluorophenyl) porphine

Katalognummer: B13412633
Molekulargewicht: 704.8 g/mol
InChI-Schlüssel: UJUOAKQUKORTJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

meso-Tetra (4-fluorophenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four fluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-fluorophenyl) porphine typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is often carried out using the Adler method, which involves heating the reactants in propionic acid. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, employing industrial chromatography techniques to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: meso-Tetra (4-fluorophenyl) porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins and bacteriochlorins.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various porphyrin derivatives with altered electronic and photophysical properties, making them suitable for different applications .

Wirkmechanismus

The mechanism of action of meso-Tetra (4-fluorophenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cellular damage, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to cell death upon light activation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: meso-Tetra (4-fluorophenyl) porphine stands out due to the presence of fluorine atoms, which enhance its photophysical properties and stability. This makes it particularly suitable for applications requiring high-performance materials, such as in optoelectronics and advanced medical therapies .

Eigenschaften

Molekularformel

C44H44F4N4

Molekulargewicht

704.8 g/mol

IUPAC-Name

5,10,15,20-tetrakis(4-fluorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C44H44F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2

InChI-Schlüssel

UJUOAKQUKORTJV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.